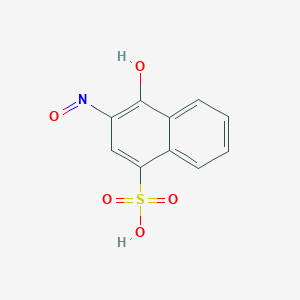

1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-

Description

The exact mass of the compound 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677526. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5S/c12-10-7-4-2-1-3-6(7)9(17(14,15)16)5-8(10)11-13/h1-5,12H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASPSNIEUBWWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)N=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063131 | |

| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3682-32-4, 1787-54-8 | |

| Record name | 2-Nitroso-1-naphthol-4-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3682-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-nitroso-1-naphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroso-1-naphthol-4-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3682-32-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-nitrosonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-NITROSO-1-NAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T06PCA43O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Naphthalenesulfonic Acid, 4-hydroxy-3-nitroso-: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Naphthalene Derivative

1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, also known by its synonym 2-Nitroso-1-naphthol-4-sulfonic acid, is a significant chemical intermediate with diverse applications, particularly in the synthesis of dyes and as a sensitive analytical reagent. Its molecular structure, featuring a naphthalene core functionalized with hydroxyl, nitroso, and sulfonic acid groups, imparts unique chemical properties that make it a valuable building block in organic synthesis and a reliable component in various chemical analyses.

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, designed for researchers, scientists, and professionals in the field of drug development. The guide will delve into the mechanistic underpinnings of the synthesis, provide a detailed and validated experimental protocol, and present key physicochemical data of the compound.

The Chemistry of Synthesis: An Electrophilic Aromatic Substitution

The synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is primarily achieved through the nitrosation of 4-hydroxy-1-naphthalenesulfonic acid, commonly known as Neville-Winther acid. This reaction is a classic example of an electrophilic aromatic substitution, a fundamental reaction class in organic chemistry.

Mechanism of Nitrosation

The reaction proceeds through the following key steps:

-

Formation of the Electrophile: In an acidic medium, typically generated by a mineral acid such as hydrochloric or sulfuric acid, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack: The electron-rich naphthalene ring of 4-hydroxy-1-naphthalenesulfonic acid acts as a nucleophile and attacks the nitrosonium ion. The hydroxyl (-OH) group at the 4-position is a strongly activating, ortho-, para-directing group, while the sulfonic acid (-SO₃H) group at the 1-position is a deactivating, meta-directing group. The powerful activating and ortho-directing effect of the hydroxyl group preferentially directs the incoming electrophile to the ortho position (C3), leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.

-

Deprotonation and Aromatization: A weak base, such as water or the conjugate base of the acid used, abstracts a proton from the carbon atom bearing the newly attached nitroso group. This step restores the aromaticity of the naphthalene ring, yielding the final product, 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.

The regioselectivity of this reaction is a critical aspect, governed by the electronic effects of the substituents on the naphthalene ring. The strong electron-donating nature of the hydroxyl group at the 4-position significantly enhances the nucleophilicity of the ring, particularly at the ortho and para positions. The sulfonic acid group, being electron-withdrawing, deactivates the ring towards electrophilic attack. However, the directing influence of the hydroxyl group is dominant, leading to the selective substitution at the C3 position.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- from 4-hydroxy-1-naphthalenesulfonic acid. The procedure is based on established principles of nitrosation of naphthols and is designed to be a self-validating system for reproducible results.[1]

Materials and Reagents

-

4-hydroxy-1-naphthalenesulfonic acid (Neville-Winther acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ice

-

Sodium chloride (NaCl) (for salting out, optional)

Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Beakers and graduated cylinders

Procedure

-

Dissolution of the Starting Material: In the three-necked round-bottom flask, dissolve a specific molar quantity of 4-hydroxy-1-naphthalenesulfonic acid in a calculated volume of deionized water. Gentle warming may be applied to facilitate dissolution, followed by cooling the solution to room temperature.

-

Cooling: Immerse the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to minimize side reactions and decomposition of nitrous acid.

-

Preparation of the Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite in deionized water. The molar equivalent of sodium nitrite should be slightly in excess (e.g., 1.05 to 1.1 equivalents) relative to the starting material. Cool this solution in an ice bath.

-

Acidification and Nitrosation: Slowly add the chilled sodium nitrite solution to the stirred solution of 4-hydroxy-1-naphthalenesulfonic acid via the dropping funnel. Concurrently, or immediately after, slowly add concentrated hydrochloric acid to the reaction mixture to maintain an acidic pH. The addition should be controlled to keep the temperature below 5 °C. The formation of a colored precipitate indicates the progress of the reaction.

-

Reaction Completion and Isolation: After the complete addition of the reagents, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion. The product, 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, will precipitate out of the solution.

-

Filtration and Washing: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with small portions of ice-cold deionized water to remove any unreacted starting materials and inorganic salts. To enhance precipitation and recovery, the filtrate can be saturated with sodium chloride ("salting out").

-

Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is presented in the table below for easy reference.[2][3][4]

| Property | Value |

| Chemical Formula | C₁₀H₇NO₅S |

| Molecular Weight | 253.23 g/mol |

| CAS Number | 3682-32-4[5][6] |

| Appearance | Orange to brown powder or crystals[7] |

| Melting Point | 140-145 °C (decomposes)[2][4] |

| Solubility | Sparingly soluble in cold water; soluble in hot water and alkaline solutions.[1] |

| Synonyms | 2-Nitroso-1-naphthol-4-sulfonic acid, 4-Hydroxy-3-nitrosonaphthalene-1-sulfonic acid |

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.

Caption: Workflow for the synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.

Conclusion: A Reliable Path to a Key Intermediate

The synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- via the nitrosation of Neville-Winther acid is a robust and well-understood chemical transformation. By carefully controlling the reaction conditions, particularly temperature and the rate of reagent addition, a high yield of the desired product can be consistently achieved. This technical guide provides the necessary theoretical background and practical instructions for the successful synthesis and isolation of this valuable chemical intermediate, empowering researchers and scientists in their endeavors in organic synthesis and drug development.

References

- Chemsrc. 2-nitroso-1-naphthol-4-sulfonic acid | CAS#:3682-32-4. (2025-09-17).

- PubChem. 2-Nitroso-1-naphthol-4-sulfonic acid.

- ChemicalBook. 2-NITROSO-1-NAPHTHOL-4-SULFONIC ACID | 3682-32-4. (2024-12-18).

- ChemicalBook. 2-NITROSO-1-NAPHTHOL-4-SULFONIC ACID CAS#: 3682-32-4.

- AK Scientific, Inc. 3682-32-4 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid.

- PrepChem.com. Preparation of 4-amino-3-hydroxy-1-naphthalenesulfonic acid.

- Organic Syntheses.

- ECHEMI.

- Organic Syntheses. 1-AMINO-2-NAPHTHOL-4-SULFONIC ACID.

- ResearchGate. Synthesis route for compound 1 2.2.4. Synthesis of sodium...

- PubChem. 2-Nitroso-1-naphthol.

- Scirp.org.

- Scirp.org.

- Guidechem. 1-Nitroso-2-naphthol 131-91-9.

- Guidechem. 1-Nitroso-2-naphthol 131-91-9 wiki.

- SIELC Technologies. 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-. (2018-02-16).

- TCI Chemicals. 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid | 3682-32-4.

- Chemsrc. 4-hydroxy-3-nitroso-naphthalene-1-sulfonic acid. (2025-09-14).

- ChemicalBook. 4-Hydroxy-3-nitroso-1-naphthalenesulfonic acid or it's sodium salt.

- Google Patents. DE3411058A1 - IMPROVED METHOD FOR PRODUCING 1-NAPHTHOL-4-SULPHONIC ACID (NEVILE-WINTHER ACID).

- CAS Common Chemistry. Sodium carboxymethyl cellulose.

- Google Patents. US4540525A - Method for producing 1-naphthol-4-sulphonic acid.

- ResearchGate.

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-nitroso-1-naphthol-4-sulfonic acid | CAS#:3682-32-4 | Chemsrc [chemsrc.com]

- 3. 2-Nitroso-1-naphthol-4-sulfonic acid | C10H7NO5S | CID 77257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-NITROSO-1-NAPHTHOL-4-SULFONIC ACID | 3682-32-4 [chemicalbook.com]

- 5. 2-NITROSO-1-NAPHTHOL-4-SULFONIC ACID CAS#: 3682-32-4 [m.chemicalbook.com]

- 6. 3682-32-4 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid AKSci 5759AL [aksci.com]

- 7. 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid | 3682-32-4 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-: Chemical Properties and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, a versatile organic compound with significant utility in analytical chemistry and coordination chemistry. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this reagent.

Introduction and Overview

1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, also known by its synonym 2-Nitroso-1-naphthol-4-sulfonic acid, is an aromatic sulfonic acid that plays a crucial role as a chelating agent and a spectrophotometric reagent. Its molecular structure, featuring a naphthalene core substituted with sulfonic acid, hydroxyl, and nitroso functional groups, underpins its unique chemical reactivity and utility. The strategic positioning of the hydroxyl and nitroso groups facilitates the formation of stable, colored complexes with a variety of metal ions, making it an invaluable tool for their quantitative determination. This guide will delve into the fundamental chemical and physical characteristics of this compound, provide insights into its synthesis, and detail its applications, particularly in the analytical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is essential for its effective application. These properties dictate its behavior in different chemical environments and are critical for method development and optimization.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid | [PubChem][1] |

| Synonyms | 2-Nitroso-1-naphthol-4-sulfonic acid, Nitroso-S | [PubChem][1] |

| CAS Number | 3682-32-4 | [PubChem][1] |

| Molecular Formula | C₁₀H₇NO₅S | [PubChem][1] |

| Molecular Weight | 253.23 g/mol | [PubChem][1] |

| Appearance | Orange to Brown powder/crystal | [ChemicalBook][2] |

| Melting Point | 140-145 °C (decomposition) | [ChemicalBook][2] |

Acidity and Tautomerism

The molecule possesses two acidic protons: one from the sulfonic acid group and one from the hydroxyl group. The sulfonic acid group is strongly acidic, with a predicted pKa of approximately 0.11, ensuring it is deprotonated under most aqueous conditions.[2] The pKa of the hydroxyl group is crucial for its chelation chemistry and is influenced by the electronic effects of the other substituents.

Furthermore, 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- can exist in tautomeric forms, primarily the nitroso-naphthol and the quinone-oxime forms. This equilibrium is influenced by the solvent and pH of the medium. The quinone-oxime tautomer is often favored and plays a significant role in the formation of metal complexes.

NitrosoNaphthol [label="Nitroso-Naphthol Tautomer"]; QuinoneOxime [label="Quinone-Oxime Tautomer"];

NitrosoNaphthol -> QuinoneOxime [label="Equilibrium", dir=both, color="#4285F4"]; }

Tautomeric equilibrium of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.

Spectroscopic Properties

The UV-Visible absorption spectrum of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is pH-dependent due to the protonation/deprotonation of the hydroxyl group and the tautomeric equilibrium. In acidic solutions, the compound exhibits absorption maxima characteristic of the nitroso-naphthol form. As the pH increases, a bathochromic (red) shift is observed, corresponding to the deprotonation of the hydroxyl group and the formation of the quinone-oxime tautomer.[3] This distinct color change with pH makes it a useful acid-base indicator.

Synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-

Proposed Synthetic Pathway

Start [label="1-Naphthol-4-sulfonic acid"]; Nitrosation [label="Nitrosation\n(NaNO₂, H₂SO₄, 0-5 °C)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="1-Naphthalenesulfonic acid,\n4-hydroxy-3-nitroso-"];

Start -> Nitrosation [color="#4285F4"]; Nitrosation -> Product [color="#34A853"]; }

Proposed synthetic pathway for 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.

Inferred Experimental Protocol

Step 1: Nitrosation of 1-Naphthol-4-sulfonic acid

-

Dissolve 1-naphthol-4-sulfonic acid in an aqueous solution of sodium hydroxide.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature.

-

Acidify the reaction mixture by the dropwise addition of dilute sulfuric acid, keeping the temperature below 5 °C. The product, 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, will precipitate out of the solution.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Causality behind Experimental Choices:

-

Low Temperature (0-5 °C): The nitrosation reaction is exothermic and the nitrous acid intermediate is unstable at higher temperatures. Maintaining a low temperature is crucial to prevent decomposition and side reactions.

-

Acidification: The reaction requires nitrous acid (HNO₂), which is generated in situ by the reaction of a nitrite salt with a strong acid. Careful control of pH is necessary to ensure the formation of the desired product.

Chelation and Coordination Chemistry

The primary utility of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- stems from its ability to act as a bidentate chelating ligand for a wide range of metal ions. The hydroxyl and the nitrogen atom of the nitroso group (or the oxime group in the tautomeric form) act as the donor atoms, forming a stable five-membered chelate ring with the metal ion.

Ligand [label="1-Naphthalenesulfonic acid,\n4-hydroxy-3-nitroso-\n(Bidentate Ligand)"]; Metal [label="Metal Ion (Mⁿ⁺)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="Stable Metal Complex\n(Colored)"];

Ligand -> Complex [label="Chelation", color="#4285F4"]; Metal -> Complex [color="#4285F4"]; }

Chelation of a metal ion by 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.

The formation of these metal complexes is typically accompanied by a significant color change, which forms the basis for their spectrophotometric determination. The stability of these complexes is a key factor in the sensitivity and selectivity of the analytical methods. The general order of stability for bivalent metal complexes with many organic ligands follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Analytical Applications: Spectrophotometric Determination of Cobalt

A prominent application of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is in the quantitative determination of cobalt. The reaction between Co(II) and the reagent forms a water-soluble, red-colored complex that can be measured spectrophotometrically.

Experimental Protocol for Cobalt Determination[6]

Reagents and Equipment:

-

Standard Cobalt(II) solution (e.g., 1000 ppm)

-

1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- solution (e.g., 1.00 x 10⁻³ M)

-

Sodium hydroxide solution (0.01 M)

-

Hydrochloric acid solution (0.01 M)

-

UV-Visible Spectrophotometer

-

pH meter

Procedure:

-

Pipette an aliquot of the sample solution containing an unknown amount of cobalt into a 50 mL volumetric flask.

-

Add a sufficient excess of the 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- solution. A reagent concentration of 6.00 x 10⁻⁴ M is generally sufficient to complex Co(II) concentrations up to 1.25 x 10⁻⁴ M.[5]

-

Adjust the pH of the solution to 7.0 using the sodium hydroxide or hydrochloric acid solutions.

-

Dilute the solution to the mark with deionized water and mix thoroughly.

-

Measure the absorbance of the solution at 525 nm against a reagent blank.

-

Determine the concentration of cobalt from a previously prepared calibration curve.

Self-Validating System:

-

Optimal pH: The color of the cobalt complex is stable in the pH range of 6.0 to 10.0. Operating at a pH of 7.0 ensures maximum color development and stability.[5]

-

Reagent Concentration: Using a sufficient excess of the reagent ensures that all the cobalt in the sample is complexed, leading to accurate and reproducible results.

-

Stability: The cobalt complex is highly stable, with its absorbance remaining constant for at least 3 months at room temperature.[5]

-

Beer's Law: The system obeys Beer's law over a wide range of cobalt concentrations (typically from 0.24 to 7.5 ppm), allowing for accurate quantification.[5] The molar absorptivity of the complex at 525 nm is approximately 1.44 x 10⁴ L·mol⁻¹·cm⁻¹.[5]

Safety and Handling

1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, particularly in its hydrated form, is classified as a corrosive substance that can cause severe skin burns and eye damage.[6] It is also harmful if swallowed, in contact with skin, or if inhaled.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a respirator if dust is generated.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid formation of dust.

-

Store in a tightly closed container in a dry and cool place.

-

Keep away from strong oxidizing agents.

Conclusion

1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is a valuable and versatile reagent with significant applications in analytical and coordination chemistry. Its ability to form stable, colored complexes with metal ions, particularly cobalt, makes it an excellent choice for spectrophotometric analysis. A thorough understanding of its chemical properties, including its acidity, tautomerism, and chelation behavior, is paramount for the development of robust and reliable analytical methods. By following the outlined protocols and safety precautions, researchers can effectively utilize this compound in their scientific endeavors.

References

-

PubChem. (n.d.). 2-Nitroso-1-naphthol-4-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2-NAPHTHOQUINONE-4-SULFONATE, AMMONIUM. Retrieved from [Link]

-

Wise, W. M., & Brandt, W. W. (1954). Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid. Analytical Chemistry, 26(4), 693–695. [Link]

-

Organic Syntheses. (n.d.). 1-AMINO-2-NAPHTHOL-4-SULFONIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of 2-nitroso-1-naphthol-4-sulfonic acid (Nitroso-S). Retrieved from [Link]

-

Foretić, B., & Burger, N. (n.d.). Spectrophotometric Determinations of 2-Nitroso-1-naphthol. Chemical and Biochemical Engineering Quarterly, 14(1), 53-56. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 6-nitro-2-diazo-1-naphthol-4-sulfonic acid hydrate.

- Garg, S. K., Mukherjee, S., Garg, B. S., & Singh, R. P. (1981). Stability Constants of Bivalent Metal Complexes of Sodium 2-[4-Amino-3-(1,2,4-triazolylazo)] naphthol-4-sulphonate. Indian Journal of Chemistry, 20A, 530-532.

- Google Patents. (n.d.). Process for the preparation of 1-amine-2-naphthol-4-sulfonic acid.

-

Office of Justice Programs. (n.d.). Study of the Use of 2-Nitroso-1-Naphthol as a Trace Metal Detection Reagent. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes. Retrieved from [Link]

-

The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. (2008). Proceedings of the 30th New Zealand Geothermal Workshop. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 1-amino-2-naphthol-4-sulfonic acid.

-

MedCrave. (2018). Metal ligand complexes of alpha nitroso beta naphthol. MOJ Biorg Org Chem, 2(3), 159-161. [Link]

-

Oriental Journal of Chemistry. (2015). Synthesis, Spectral and Biological Studies of Complexes with Bidentate Azodye Ligand Derived from Resorcinol and 1-Amino-2-Naphthol-4-Sulphonic Acid. Oriental Journal of Chemistry, 31(2), 737-747. [Link]

Sources

- 1. 2-Nitroso-1-naphthol-4-sulfonic acid | C10H7NO5S | CID 77257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-NITROSO-1-NAPHTHOL-4-SULFONIC ACID CAS#: 3682-32-4 [m.chemicalbook.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. lacc-terryb.com [lacc-terryb.com]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to the Structure Elucidation of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-

Introduction

1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, commonly known in the industry as Naphthol Green B or Acid Green 1, is a synthetic nitroso dye. While historically its structure was inferred from its synthesis pathway—the nitrosation of 4-hydroxy-1-naphthalenesulfonic acid—modern scientific standards demand rigorous, multi-technique validation. This guide provides a comprehensive, field-proven workflow for the unambiguous structure elucidation of this molecule, moving from foundational analysis to the precise mapping of its atomic connectivity. Our approach is grounded in the principle of orthogonal verification, where data from disparate analytical techniques are synthesized to build a self-validating structural hypothesis.

The core challenge lies in definitively confirming the molecular formula (C₁₀H₇NO₅S) and, more critically, the precise regiochemistry of the hydroxyl, nitroso, and sulfonic acid functional groups on the naphthalene scaffold. This guide is designed for researchers, analytical scientists, and drug development professionals who require a robust and logical framework for characterizing complex aromatic compounds.

Part 1: Foundational Analysis & Molecular Formula Confirmation

Before delving into detailed connectivity, the first step is to confirm the fundamental properties of the analyte: its molecular weight and elemental composition. This establishes the atomic "parts list" from which the structure will be assembled.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: For ionic and polar molecules like sulfonated dyes, electrospray ionization (ESI) is the premier technique.[1][2] We operate in negative ion mode ([M-H]⁻) due to the acidic nature of both the sulfonic acid and the hydroxyl group, which readily lose a proton to form a stable anion. Standard electron ionization (EI) is unsuitable for such non-volatile compounds and would lead to excessive fragmentation.[1]

Trustworthiness: High-resolution instrumentation (e.g., Q-TOF or Orbitrap) is critical. It provides mass accuracy in the low ppm range, allowing for the confident determination of the elemental formula by distinguishing between ions of the same nominal mass but different elemental compositions.

Experimental Protocol: ESI-QTOF Mass Spectrometry

-

Sample Preparation: Prepare a 10 µg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

-

Infusion: Infuse the sample directly into the ESI source at a flow rate of 5 µL/min.

-

Ion Source Parameters (Negative Mode):

-

Capillary Voltage: -3.0 kV

-

Sampling Cone: -40 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

-

Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Use a lock mass calibrant (e.g., Leucine Enkephalin) to ensure high mass accuracy.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value | Purpose |

| Molecular Formula | C₁₀H₇NO₅S | The elemental composition to be verified. |

| Exact Mass (Neutral) | 253.0045 | Theoretical neutral mass of the molecule. |

| Ion Observed | [M-H]⁻ | Deprotonated molecular ion. |

| Theoretical m/z | 252.00 | Calculated m/z for the [M-H]⁻ ion. |

| Measured m/z | 252.00 | The experimentally determined m/z value. |

| Mass Error | < 5 ppm | Confirms the elemental formula with high confidence. |

This initial HRMS result validates the molecular formula, providing a concrete foundation for subsequent spectroscopic analysis.

Part 2: Functional Group Identification via Vibrational Spectroscopy

With the molecular formula confirmed, the next logical step is to identify the functional groups present. Infrared (IR) spectroscopy is the ideal tool for this purpose, providing a characteristic "fingerprint" based on the vibrational modes of chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: We employ Attenuated Total Reflectance (ATR) FTIR for its simplicity and speed, as it requires minimal sample preparation. The key is to look for characteristic absorption bands that correspond to the expected functional groups: hydroxyl (O-H), nitroso (N=O), sulfonic acid (S=O), and the aromatic naphthalene core (C=C, C-H). The N=O stretch is particularly diagnostic, though its position can vary.[3][4][5]

Trustworthiness: The presence of a complete set of expected bands provides strong, corroborating evidence for the gross structural features. The absence of any of these key bands would immediately call the proposed structure into question.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~3400 (broad) | Strong | O-H stretch (hydroxyl) | Confirms the presence of the -OH group. |

| ~1620 | Medium | Aromatic C=C stretch | Indicates the naphthalene ring system. |

| ~1540 | Medium-Strong | N=O stretch (nitroso) | Key evidence for the nitroso functional group.[5] |

| ~1200 & ~1040 | Strong | Asymmetric & Symmetric S=O stretch | Confirms the presence of the sulfonate (-SO₃) group. |

| ~850-750 | Strong | Aromatic C-H bend | Provides information on the ring substitution pattern. |

The IR spectrum acts as a rapid, confirmatory checklist for the key functional components of the molecule.

Part 3: Definitive Connectivity Mapping with NMR Spectroscopy

NMR is the cornerstone of structure elucidation, providing unparalleled detail about the atomic connectivity and chemical environment of nuclei. A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for an unambiguous assignment.[6]

Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the polar compound and its residual solvent peak does not obscure key signals. The acidic protons (hydroxyl and sulfonic acid) may be broadened or exchange with residual water in the solvent, so their observation is not always guaranteed. The true power comes from analyzing the aromatic protons and carbons, whose chemical shifts and coupling patterns are exquisitely sensitive to the electronic effects of the substituents.

Trustworthiness: The self-consistency of the data across multiple NMR experiments provides an exceptionally high degree of confidence. For instance, a proton signal must show a correlation to a specific carbon in the HSQC spectrum, and its long-range correlations in the HMBC spectrum must align perfectly with the proposed structure. Any deviation indicates an incorrect assignment.

1D NMR: ¹H and ¹³C Spectra

-

¹H NMR: Reveals the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling (splitting patterns).

-

¹³C NMR: Shows the number of distinct carbon environments. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of DMSO-d₆.

-

Spectrometer: Use a 500 MHz (or higher) spectrometer for optimal resolution.

-

¹H NMR Acquisition: Acquire with a standard pulse program, typically over a spectral width of 12 ppm, with 16 scans.

-

¹³C NMR Acquisition: Acquire using a proton-decoupled pulse program (e.g., zgpg30) over a spectral width of 220 ppm, with 1024 scans or more to achieve adequate signal-to-noise.

2D NMR: COSY, HSQC, and HMBC

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing out the proton network on the naphthalene rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This definitively links the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the most powerful experiment for this molecule, as it allows for the unambiguous placement of the quaternary (non-protonated) carbons and, by extension, the substituents attached to them.

Data Presentation: Predicted NMR Assignments

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | HMBC Correlations (from H to C) |

| 1 | ~135 (q) | - | C2, C8a, C5 |

| 2 | ~125 | ~7.8 (d) | C1, C3, C4 |

| 3 | ~140 (q) | - | C2, C4, C4a |

| 4 | ~160 (q) | - | C2, C3, C5, C4a |

| 4a | ~128 (q) | - | C4, C5, C8, C8a |

| 5 | ~120 | ~7.5 (d) | C4, C4a, C6, C7 |

| 6 | ~129 | ~7.6 (t) | C5, C8 |

| 7 | ~124 | ~7.3 (t) | C5, C8a |

| 8 | ~122 | ~8.1 (d) | C1, C6, C7, C8a |

| 8a | ~132 (q) | - | C1, C7, C8 |

| (Note: Chemical shifts (δ) are predicted and may vary. q = quaternary carbon, d = doublet, t = triplet) |

Mandatory Visualization: Key HMBC Correlations

The following diagram illustrates the critical HMBC correlations that lock in the positions of the substituents. For example, the proton at position 8 (H8) showing a 3-bond correlation to the quaternary carbon at position 1 (C1) confirms the location of the sulfonic acid group. Similarly, correlations from H2 and H5 to the oxygenated carbon C4 confirm the hydroxyl group's position.

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, also known as 2-Nitroso-1-naphthol-4-sulfonic acid, is a compound primarily recognized as the organic ligand in the iron-complex dye, Naphthol Green B. While its predominant application lies in histology for the selective staining of collagen, a comprehensive understanding of its broader biological mechanism of action is less documented. This technical guide synthesizes the available scientific knowledge to provide an in-depth exploration of its core mechanisms. We will first delve into its well-established role and mechanism in histological applications. Subsequently, we will extrapolate from its chemical structure and the activities of related compounds to explore potential, yet less characterized, pharmacological and biological mechanisms of action. This includes a discussion of its metal-chelating properties and the potential for enzyme modulation. This guide aims to provide a robust scientific resource for researchers and professionals in drug development, highlighting both the established applications and prospective areas of investigation for this molecule.

Introduction: A Molecule of Dichotomous Applications

1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is a sulfonated nitrosonaphthol derivative. Its primary claim to fame is its role as a key component of Naphthol Green B, an iron-complex dye widely used in histological staining.[1][2] In this context, its mechanism is relatively straightforward and is centered around its physicochemical properties that facilitate selective binding to collagen.

However, for the drug development professional and the research scientist, the story does not end with histology. The very chemical moieties that make it an effective stain—the hydroxyl, nitroso, and sulfonic acid groups on a naphthalene backbone—also suggest the potential for a richer pharmacology. Nitrosonaphthol compounds are recognized for their metal-chelating abilities, and the presence of a sulfonic acid group can influence interactions with biological macromolecules.[3][4] This guide will therefore explore the multifaceted nature of this compound, addressing both its established and putative mechanisms of action.

The Established Mechanism of Action: Histological Staining of Collagen

The most well-documented "mechanism of action" for 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is in the context of its iron complex, Naphthol Green B, as a histological stain for collagen.[5]

Principle of Staining

The staining mechanism of Naphthol Green B is primarily based on an electrostatic interaction. The sulfonic acid groups (-SO₃H) on the naphthalene ring are strongly acidic and exist as anions (-SO₃⁻) at typical staining pH. Collagen, a key protein of the extracellular matrix, is rich in basic amino acid residues such as lysine and arginine. These residues present positively charged side chains. The negatively charged sulfonic acid groups of the dye form strong ionic bonds with the positively charged basic groups within the collagen fibers.[5] This results in the selective and vibrant green staining of collagen, providing a stark contrast to other tissue components like cytoplasm and muscle.[5]

Experimental Protocol: Naphthol Green B Staining for Collagen (Lillie's Trichrome Modification)

This protocol outlines a common method for using Naphthol Green B to stain collagen in formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Deparaffinized and rehydrated tissue sections

-

Bouin's Fluid

-

Weigert's Iron Hematoxylin

-

Biebrich Scarlet-Acid Fuchsin solution

-

Phosphotungstic/Phosphomolybdic Acid solution

-

Naphthol Green B solution (1% in 1% acetic acid)

-

1% Acetic Acid

-

Ethanol series (95%, 100%)

-

Xylene

-

Mounting medium

Procedure:

-

Mordanting: Immerse slides in Bouin's fluid for 1 hour at 56°C.

-

Washing: Rinse slides thoroughly in running tap water until the yellow color disappears.

-

Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes.

-

Washing: Wash in running tap water for 10 minutes.

-

Cytoplasmic Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 15 minutes.

-

Washing: Rinse in deionized water.

-

Differentiation: Place in 5% phosphotungstic/phosphomolybdic acid solution for 10-15 minutes.

-

Collagen Staining: Transfer directly to Naphthol Green B solution and stain for 10-15 minutes.

-

Washing: Rinse in 1% acetic acid for 1 minute.

-

Dehydration and Clearing: Dehydrate through 95% and 100% ethanol, and clear in xylene.

-

Mounting: Mount with a permanent mounting medium.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, keratin, muscle fibers: Red

-

Collagen and mucin: Green

Data Presentation: Key Parameters for Naphthol Green B Staining

| Parameter | Value/Range | Rationale |

| Primary Fixative | 10% Neutral Buffered Formalin | Standard fixative for preserving tissue morphology. |

| Mordant | Bouin's Fluid | Enhances the binding of acid dyes to tissue components. |

| Nuclear Stain | Weigert's Iron Hematoxylin | Provides a clear and stable black stain for nuclei. |

| Cytoplasmic Stain | Biebrich Scarlet-Acid Fuchsin | Stains acidophilic tissue elements red. |

| Differentiator | Phosphotungstic/Phosphomolybdic Acid | Removes the Biebrich Scarlet from collagen, preparing it for the counterstain. |

| Collagen Stain | Naphthol Green B | Selectively binds to collagen, staining it green. |

Visualization of the Staining Workflow

Caption: A flowchart of the Naphthol Green B staining protocol.

Potential Pharmacological Mechanisms of Action

While its use as a histological stain is well-established, the chemical structure of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- suggests potential for biological activities relevant to drug discovery and development. These are explored below as putative mechanisms of action.

Metal Chelation

Nitrosonaphthol compounds are known to be effective chelating agents for various metal ions.[3] The ortho-positioning of the hydroxyl and nitroso groups creates a bidentate ligand system capable of forming stable complexes with transition metals. This is exemplified by the formation of Naphthol Green B, which is an iron (Fe³⁺) complex.[2]

Biological Implications:

The ability to chelate metal ions can have profound biological consequences, as many enzymes and signaling proteins are metalloproteins. By sequestering essential metal cofactors, 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- could potentially modulate the activity of:

-

Matrix Metalloproteinases (MMPs): These zinc-dependent endopeptidases are crucial for extracellular matrix remodeling and are implicated in cancer and inflammation.

-

Heme-containing enzymes: Enzymes like cytochromes P450, which are involved in drug metabolism, could be affected by chelation of their central iron atom.

-

Copper-dependent enzymes: For example, lysyl oxidase, which is involved in collagen cross-linking, requires copper as a cofactor.

Chelation therapy is a recognized medical treatment for reducing the toxic effects of heavy metals.[6] Chelating agents bind to toxic metal ions, forming complexes that can be more readily excreted.[6] The chelating properties of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- suggest its potential, or the potential of its derivatives, in this therapeutic area.

Caption: Metal chelation by 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.

Potential for Enzyme Inhibition

Beyond metal chelation, the aromatic structure and acidic functional groups of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- suggest the possibility of direct enzyme inhibition through competitive or non-competitive binding. Structurally related compounds have been shown to inhibit various enzymes. For instance, aryl carboxylic acids are known inhibitors of aryl sulfotransferase (AST) IV.[4] Given that the topic compound possesses a sulfonic acid group and an aromatic core, it is plausible that it could interact with the active sites of certain enzymes.

Potential enzyme targets could include:

-

Sulfotransferases (SULTs): These enzymes are involved in the metabolism of a wide range of xenobiotics and endogenous compounds.[7] Inhibition of SULTs can have significant effects on drug efficacy and toxicity.

-

Kinases: The planar aromatic structure might allow for intercalation into the ATP-binding pocket of some kinases.

-

Other enzymes with aromatic binding sites: Many enzymes have hydrophobic pockets that accommodate aromatic substrates or inhibitors.

Interactions with Biological Systems: Insights from Naphthalene Derivatives

While direct studies on the cellular effects of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- are limited, research on naphthalene and its metabolites provides some context. Naphthalene and its derivatives have been shown to induce oxidative stress and DNA damage in cultured cells.[8] For example, naphthoquinones, which share a core structural similarity, can be toxic to cells and lead to glutathione depletion.[9] These findings suggest that the naphthalene backbone of the topic compound could potentially participate in redox cycling or other processes that impact cellular health, although the sulfonic acid group would significantly alter its solubility and cellular uptake compared to unsubstituted naphthalene.

Furthermore, the biodecolorization of Naphthol Green B by the metal-reducing bacterium Shewanella oneidensis MR-1 indicates a specific biological interaction.[1] The Mtr respiratory pathway in this bacterium is implicated in the breakdown of the dye, suggesting that the compound can serve as a substrate for microbial enzyme systems.[1]

Future Directions and Conclusion

1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- presents a fascinating case study of a molecule with a well-defined application in one field (histology) and a host of scientifically plausible but largely unexplored mechanisms of action in pharmacology and biology.

For the researcher and drug development professional, the key takeaways are:

-

Established Utility: Its role as a highly selective collagen stain is a mature and reliable application.

-

Untapped Potential: The metal-chelating properties of this compound and its derivatives warrant further investigation for therapeutic applications, particularly in the context of diseases associated with metal dysregulation.

-

Hypothesis Generation: The potential for enzyme inhibition based on its structural similarity to known inhibitors opens up new avenues for screening and drug discovery.

-

A Note of Caution: The potential toxicity associated with naphthalene derivatives should be a consideration in any future development of this compound for therapeutic use.

References

- Naphthol Green B Staining for Collagen in Animal Tissues: Application Notes and Protocols. (n.d.). Benchchem.

- Xiao, X., et al. (2012). Biodecolorization of Naphthol Green B dye by Shewanella oneidensis MR-1 under anaerobic conditions. Bioresource Technology, 110, 86-90.

- Naphthol green B | Iron-complex Dye. (n.d.). MedchemExpress.com.

- Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Le

-

Naphthol Green B. (n.d.). In Wikipedia. Retrieved from [Link]

- Naphthol Green B - Dyes for Histology. (n.d.). StainsFile.

- 4-Hydroxy-3-nitroso-1-naphthalenesulfonic acid | CAS 3682-32-4. (n.d.). SCBT.

- Mixed Micellar Solubilization of Naphthol Green B Followed by Its Removal from Synthetic Effluent by Micellar-Enhanced Ultrafiltration under Optimized Conditions. (2022). MDPI.

- Inhibition of aryl sulfotransferase by carboxylic acids. (1987). PubMed.

- Effects of naphthalene metabolites on cultured cells

- Chelation in Metal Intoxic

- Inhibition of sulfotransferases by xenobiotics. (2009). PubMed.

- 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid 3682-32-4. (n.d.). TCI EUROPE N.V..

- 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydr

- The chemical basis and specificity of the nitrosonaphthol reaction. (1979). PubMed.

- 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-. (2018). SIELC Technologies.

- 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate 98.0+%, TCI America 5 g. (n.d.). Fisher Scientific.

- 4-hydroxy-3-nitroso-naphthalene-1-sulfonic acid. (n.d.). Chemsrc.

- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid ACS reagent, = 90 116-63-2. (n.d.). Sigma-Aldrich.

- 4-Hydroxy-3-nitroso-1-naphthalene-sulfonic acid tetrahydr

- Naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells. (1998). PubMed.

- Whole-Cell Biocatalysis for 1-Naphthol Production in Liquid-Liquid Biphasic Systems. (2010). NIH.

Sources

- 1. Biodecolorization of Naphthol Green B dye by Shewanella oneidensis MR-1 under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole-Cell Biocatalysis for 1-Naphthol Production in Liquid-Liquid Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of aryl sulfotransferase by carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of sulfotransferases by xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of naphthalene metabolites on cultured cells from eye lens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-hydroxy-3-nitroso-1-naphthalenesulfonic Acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid, a versatile chemical compound with significant applications in analytical chemistry and potential for broader use in scientific research. This document will delve into its fundamental physical and chemical properties, provide a detailed synthesis protocol, and explore its reactivity and key applications, with a particular focus on its role as a chelating agent.

Introduction and Nomenclature

4-hydroxy-3-nitroso-1-naphthalenesulfonic acid is an aromatic organic compound that has garnered interest primarily as a highly sensitive and selective reagent for the determination of metal ions, most notably cobalt.[1][2] Its utility stems from the presence of specific functional groups that allow for the formation of stable, colored complexes with certain metal cations.

It is crucial to recognize that this compound is known by several synonymous names in chemical literature and commercial catalogs. The most common synonyms are 2-Nitroso-1-naphthol-4-sulfonic acid and, in some older texts, Nitroso-S.[3] For clarity and consistency, this guide will primarily use the IUPAC-consistent name, 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid, while acknowledging its common synonyms. The compound is uniquely identified by the CAS Registry Number 3682-32-4 .[4][5]

Physicochemical Properties

The physicochemical properties of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid are summarized in the table below. These properties are fundamental to its handling, application, and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₅S (anhydrous) | [4][6] |

| Molecular Weight | 253.23 g/mol (anhydrous) | [7][8] |

| 325.29 g/mol (tetrahydrate) | [4] | |

| Appearance | Orange to brown crystalline powder | |

| Melting Point | 140-145 °C (decomposes) | [7][9] |

| Solubility | Soluble in water. | [10] |

| pKa | 0.11 ± 0.40 (predicted) | [6][9] |

Tautomerism: A significant chemical feature of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid is its existence in tautomeric forms. The nitroso-naphthol structure is in equilibrium with its quinone-oxime tautomer. This equilibrium can be influenced by factors such as the solvent and pH of the medium.[11][12][13] The ability to exist in these different forms is integral to its reactivity, particularly its chelating properties.

Synthesis and Purification

The synthesis of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid is typically achieved through the nitrosation of 1-naphthol-4-sulfonic acid. A general laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis of 4-hydroxy-3-nitroso-1-naphthalenesulfonic Acid

Materials:

-

1-Naphthol-4-sulfonic acid

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Distilled water

-

Ice

Procedure:

-

Dissolve a known molar equivalent of 1-naphthol-4-sulfonic acid in distilled water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a stoichiometric amount of a chilled aqueous solution of sodium nitrite to the cooled solution of 1-naphthol-4-sulfonic acid. Maintain the temperature below 5 °C throughout the addition.

-

After the complete addition of sodium nitrite, continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the nitrosation reaction.

-

Slowly add dilute sulfuric acid to the reaction mixture to precipitate the product.

-

Filter the resulting precipitate and wash it with cold distilled water to remove any unreacted starting materials and inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as a dilute hydrochloric acid solution.[6][10]

-

Dry the purified crystals in a desiccator over a suitable drying agent.

Caption: Synthesis workflow for 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid.

-

UV-Visible Spectroscopy: In aqueous solutions, this compound exhibits characteristic absorption maxima in the UV-Vis region. The position and intensity of these bands are sensitive to the pH of the solution due to the equilibrium between the tautomeric forms and the protonation/deprotonation of the hydroxyl and sulfonic acid groups.[1] The formation of metal complexes also leads to significant shifts in the absorption spectrum, which is the basis for its use in spectrophotometric analysis.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid will display characteristic absorption bands for its functional groups. Key expected peaks include:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and any water of hydration.

-

Strong absorption bands around 1040 cm⁻¹ and 1180 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate group.

-

A band in the region of 1500-1550 cm⁻¹ attributed to the N=O stretching vibration of the nitroso group.

-

Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the naphthalene ring system. The exact chemical shifts and coupling patterns will depend on the substitution pattern. The proton of the hydroxyl group may appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for all ten carbon atoms of the naphthalene ring. The carbons attached to the electron-withdrawing sulfonate, nitroso, and hydroxyl groups will be shifted downfield.

-

Chemical Reactivity and Applications

The primary application of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid is in analytical chemistry as a chelating agent for the determination of metal ions.

Chelation of Cobalt: This compound is particularly well-known for its ability to form a stable, water-soluble, colored complex with cobalt(II) ions.[1][2] The chelation occurs through the coordination of the cobalt ion with the oxygen atom of the hydroxyl group and the nitrogen atom of the nitroso group, forming a stable five-membered ring. This reaction is highly sensitive and can be used for the spectrophotometric determination of trace amounts of cobalt.[1] The optimal pH range for this complex formation is between 6.0 and 10.0.[1]

Caption: Chelation of Cobalt(II) by 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid.

Other Applications: Beyond its use for cobalt determination, this reagent has been investigated for the analysis of other metal ions.[2] Its potential applications in drug development are less explored but could involve its use as a chelating agent to modulate the activity of metalloenzymes or as a building block for the synthesis of more complex pharmaceutical agents.

Safety and Handling

4-hydroxy-3-nitroso-1-naphthalenesulfonic acid should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[8] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

Organic Syntheses. (n.d.). 1-amino-2-naphthol-4-sulfonic acid. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 4-Hydroxy-3-nitroso-1-naphthalenesulfonic acid. Retrieved from [Link]

-

Wise, W. M., & Brandt, W. W. (1955). Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid. Analytical Chemistry, 27(9), 1392–1395. [Link]

-

Eureka. (n.d.). Method for preparing 6-nitro-2-diazo-1-naphthol-4-sulfonic acid hydrate. Retrieved from [Link]

-

ACS Publications. (n.d.). Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Google Patents. (n.d.). US4929752A - Process for the preparation of 1-amine-2-naphthol-4-sulfonic acid.

-

ResearchGate. (n.d.). The structure of 2-nitroso-1-naphthol-4-sulfonic acid (Nitroso-S). Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitroso-1-naphthol-4-sulfonic acid. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-hydroxy-3-nitroso-naphthalene-1-sulfonic acid. Retrieved from [Link]

-

Smith, S. W. (2013). The Role of Chelation in the Treatment of Other Metal Poisonings. Journal of Medical Toxicology, 9(4), 355–369. [Link]

-

RSC Publishing. (n.d.). Spectral properties of 4-(4-hydroxy-1-naphthylazo)benzenesulfonic acid and its application for colorimetric determination of trace Fe3+. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenesulfonic acid,4-amino-3-hydroxy-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitroso-1-naphthol. Retrieved from [Link]

-

PubMed. (2013). The role of chelation in the treatment of other metal poisonings. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Analytical Power of 1-Amino-2-Naphthol-4-Sulfonic Acid. Retrieved from [Link]

-

Ahmedova, A., Simeonov, S. P., Kurteva, V. B., & Antonov, L. (2013). Tautomerism of 4,4'-dihydroxy-1,1'-naphthaldazine studied by experimental and theoretical methods. Chemistry Central Journal, 7(1), 29. [Link]

-

Scirp.org. (2014, May 6). Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather. Retrieved from [Link]

-

The Beilstein Journal of Organic Chemistry. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-naphthalenesulfonic acid. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenesulfonic acid,4-amino-3-hydroxy-. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Tautomerism of 4,4-dihydroxy-1,1-naphthaldazine studied by experimental and theoretical methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1 Standard IR diagram of naphthalene sulfonic acid formaldehyde.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Retrieved from [Link]

Sources

- 1. lacc-terryb.com [lacc-terryb.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. 4-Hydroxy-3-nitroso-1-naphthalenesulfonic acid suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 2-Nitroso-1-naphthol-4-sulfonic acid | C10H7NO5S | CID 77257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-NITROSO-1-NAPHTHOL-4-SULFONIC ACID CAS#: 3682-32-4 [m.chemicalbook.com]

- 10. 2-NITROSO-1-NAPHTHOL-4-SULFONIC ACID | 3682-32-4 [chemicalbook.com]

- 11. Tautomerism of 4,4'-dihydroxy-1,1'-naphthaldazine studied by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-

For distribution to: Researchers, scientists, and drug development professionals

Introduction and Physicochemical Profile

1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, also known by its common name Nitroso Neville Winther's acid, is an organic compound with significant applications in chemical synthesis and analytics. Its utility in a laboratory or industrial setting is fundamentally governed by its solubility in various media. Understanding its solubility profile is critical for reaction kinetics, purification processes, formulation development, and analytical method design.

This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in its structural attributes and physicochemical properties. While extensive quantitative solubility data in peer-reviewed literature is scarce, this paper synthesizes available information with established chemical principles to provide a robust predictive framework and actionable experimental protocols for researchers.

Table 1: Physicochemical Properties of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-

| Property | Value | Source(s) |

| CAS Number | 3682-32-4 | [1][2][3] |

| Molecular Formula | C₁₀H₇NO₅S (often available as a hydrate, e.g., C₁₀H₇NO₅S·4H₂O) | [3] |

| Molecular Weight | 253.23 g/mol (anhydrous) | [1][2] |

| Appearance | Orange to Brown powder or crystals | [1] |

| Melting Point | 140-145 °C with decomposition | [4][5][6] |

| Synonyms | 2-Nitroso-1-naphthol-4-sulfonic acid, Nitroso Neville Winther's acid | [1] |

| Predicted pKa | 0.11 ± 0.40 (for the sulfonic acid group) | [1][4] |

The Molecular Basis for Solubility: A Structural Analysis

The solubility of a compound is dictated by its molecular structure. The principle of "like dissolves like" provides a foundational understanding: polar molecules tend to dissolve in polar solvents, and non-polar molecules in non-polar solvents. 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- possesses distinct structural features that confer both hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.

-

Hydrophilic (Polar) Moieties:

-

Sulfonic Acid Group (-SO₃H): This is the most dominant polar feature of the molecule. Sulfonic acids are strongly acidic and highly polar, capable of extensive hydrogen bonding with polar solvents like water. The predicted pKa of the sulfonic acid group is extremely low (around 0.11), meaning it will exist almost entirely in its ionized sulfonate form (-SO₃⁻) in any solution with a pH above 1.[1][4] This ionic character dramatically increases aqueous solubility.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is also polar and can act as both a hydrogen bond donor and acceptor, contributing to solubility in protic solvents like water and alcohols.

-

Nitroso Group (-N=O): The nitroso group adds to the molecule's polarity.

-

-

Hydrophobic (Non-Polar) Moiety:

-

Naphthalene Ring: The fused two-ring aromatic system is non-polar and hydrophobic. This large carbon-rich structure promotes solubility in organic solvents that can engage in van der Waals interactions.

-

The Critical Influence of pH on Aqueous Solubility

The presence of two ionizable protons—one on the strongly acidic sulfonic acid group and one on the weakly acidic phenolic hydroxyl group—makes the aqueous solubility of this compound highly dependent on pH.

-

In Acidic Solution (pH < 2): The molecule will be in its least soluble, fully protonated form. While the sulfonic acid group is still highly polar, the lack of a formal charge may limit its solubility compared to its salt form.

-

In Neutral Solution (pH ≈ 7): The sulfonic acid group will be deprotonated to the sulfonate anion (-SO₃⁻), while the hydroxyl group will remain largely protonated. The resulting zwitterionic character should lead to good water solubility.

-

In Alkaline Solution (pH > 9-10): Both the sulfonic acid and the hydroxyl group will be deprotonated, forming a dianion. This highly charged species will exhibit the highest solubility in water. This is supported by data on the structurally similar 1-amino-2-naphthol-4-sulfonic acid, which is noted to be "soluble in alkali".

Predicted and Estimated Solubility Profile

Based on the structural analysis and data from analogous compounds, the following qualitative solubility profile can be predicted. It is crucial to note that these are estimations and should be experimentally verified for specific applications.

Table 2: Predicted Qualitative Solubility of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-

| Solvent | Solvent Type | Predicted Solubility | Rationale & Supporting Evidence |

| Water (pH < 2) | Polar Protic | Sparingly Soluble | Fully protonated form is least polar. A related compound, 1-naphthol-2-sulfonic acid, has limited solubility in cold water.[7] |

| Water (pH ≈ 7) | Polar Protic | Soluble | Forms a highly polar sulfonate salt. Naphthalenesulfonic acids are generally described as water-soluble.[8] |

| Aqueous NaOH (Alkaline) | Polar Protic | Highly Soluble | Forms a highly polar dianionic salt. Purification methods for the compound involve dissolution in aqueous alkali.[5] |

| Methanol / Ethanol | Polar Protic | Moderately Soluble | Can hydrogen bond, but the non-polar naphthalene core may limit high solubility. |

| Acetone | Polar Aprotic | Sparingly to Moderately Soluble | Polarity is intermediate; may dissolve moderate amounts. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Highly polar aprotic solvent capable of dissolving a wide range of compounds. A related naphthalenesulfonic acid (1,8-ANS) is soluble at ~20 mg/mL. |

| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Highly polar aprotic solvent. A related naphthalenesulfonic acid (1,8-ANS) is soluble at ~30 mg/mL. |

| Chloroform / Dichloromethane | Non-Polar / Weakly Polar | Likely Insoluble to Very Sparingly Soluble | The high polarity of the sulfonic acid group will likely prevent dissolution in non-polar solvents.[9] |

| Hexanes / Ethyl Acetate | Non-Polar | Likely Insoluble | Mismatch in polarity between the highly polar solute and non-polar solvent. |

A Practical Guide to Experimental Solubility Determination

Given the absence of definitive quantitative data, researchers must often determine solubility experimentally. The following protocols provide a reliable framework for both rapid qualitative assessment and precise quantitative measurement.

Protocol for Qualitative Solubility Assessment

This method provides a quick, semi-quantitative estimation of solubility, useful for initial solvent screening.

Methodology:

-

Preparation: Add approximately 1-2 mg of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- to a small, clean, dry test tube.

-

Solvent Addition: Add the chosen solvent dropwise (e.g., 100 µL at a time) to the test tube.

-

Mixing: After each addition, cap the test tube and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution for any undissolved solid particles against a dark background.

-

Classification:

-

Soluble: Complete dissolution in < 1 mL of solvent.

-

Sparingly Soluble: Some, but not all, of the solid dissolves in 1-3 mL of solvent.

-

Insoluble: No visible dissolution after adding 3 mL of solvent.

-

Protocol for Quantitative Solubility Determination by UV-Vis Spectrophotometry

This method determines the equilibrium solubility by measuring the concentration of a saturated solution. It requires that the compound has a chromophore, which the naphthalene ring provides.

Methodology:

Part A: Preparation of a Saturated Solution

-

Add Excess Solute: Add an excess amount of the compound (e.g., 10-20 mg) to a known volume of the solvent (e.g., 2.0 mL) in a sealed vial. The presence of undissolved solid is essential.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess, undissolved solid.

Part B: Analysis 4. Prepare Calibration Standards: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations (e.g., 1, 2, 5, 10, 20 µg/mL). 5. Generate Calibration Curve: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of Absorbance vs. Concentration and determine the linear regression equation (y = mx + c). 6. Analyze Saturated Solution: Carefully take a known volume of the clear supernatant from the centrifuged vial (Part A, Step 3) and dilute it gravimetrically or volumetrically with the solvent to bring its concentration into the range of the calibration curve. 7. Measure Absorbance: Measure the absorbance of the diluted sample. 8. Calculate Solubility: Use the calibration curve equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the saturated solution, which is the solubility of the compound.

Experimental Workflow Visualization

The following diagram illustrates the key steps for the quantitative determination of solubility.

Caption: Workflow for Quantitative Solubility Determination.

Safety and Handling

As a laboratory chemical, 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- requires careful handling.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It may also cause damage to organs through prolonged or repeated exposure.[2]

-

Precautions:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust.